molecular formula C11H14N2O2 B113126 N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide CAS No. 86847-71-4

N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide

Cat. No. B113126
Key on ui cas rn: 86847-71-4
M. Wt: 206.24 g/mol
InChI Key: ICMXCEJBHWHTBH-UHFFFAOYSA-N
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Patent
US07560558B2

Procedure details

2,2-Dimethyl-N-pyridin-4-yl-propionamide (5.60 g) was dissolved in tetrahydrofuran (70 ml) to prepare a solution which was then cooled to −78° C. A 1.57 M n-butyllithium/n-hexane solution (62 ml) was gradually added dropwise thereto, and the mixture was stirred at −78° C. for 15 min. The reaction solution was stirred at 0° C. for 4 hr and was then again cooled to −78° C. A solution of N,N-dimethylformamide (6.69 g) in tetrahydrofuran (7 ml) was gradually added dropwise thereto. The temperature of the reaction solution was raised to room temperature, the reaction solution was then poured into a mixture composed of ice (10 g) and 6 N hydrochloric acid (30 ml), and the mixture was stirred at room temperature for 15 min. The aqueous layer was neutralized with potassium carbonate powder and was extracted with diethyl ether. The diethyl ether layer was then washed with water and saturated brine and was dried over magnesium sulfate. The solvent was removed by distillation under the reduced pressure, and the residue was purified by column chromatography using acetone-chloroform to give N-(3-formyl-pyridin-4-yl)-2,2-dimethyl-propionamide (3.35 g, yield 52%).
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name
n-butyllithium n-hexane
Quantity
62 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
7 mL
Type
solvent
Reaction Step Six
Quantity
6.69 g
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:13])([CH3:12])[C:3]([NH:5][C:6]1[CH:11]=[CH:10][N:9]=[CH:8][CH:7]=1)=[O:4].C([Li])CCC.CCCCCC.Cl.[C:26](=O)([O-])[O-:27].[K+].[K+]>O1CCCC1.CN(C)C=O>[CH:26]([C:7]1[CH:8]=[N:9][CH:10]=[CH:11][C:6]=1[NH:5][C:3](=[O:4])[C:2]([CH3:13])([CH3:12])[CH3:1])=[O:27] |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
5.6 g
Type
reactant
Smiles
CC(C(=O)NC1=CC=NC=C1)(C)C
Name
Quantity
70 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
n-butyllithium n-hexane
Quantity
62 mL
Type
reactant
Smiles
C(CCC)[Li].CCCCCC
Step Three
Name
ice
Quantity
10 g
Type
reactant
Smiles
Step Four
Name
Quantity
30 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Six
Name
Quantity
7 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
6.69 g
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at −78° C. for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to prepare a solution which
STIRRING
Type
STIRRING
Details
The reaction solution was stirred at 0° C. for 4 hr
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
was then again cooled to −78° C
TEMPERATURE
Type
TEMPERATURE
Details
The temperature of the reaction solution was raised to room temperature
ADDITION
Type
ADDITION
Details
the reaction solution was then poured into a mixture
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 15 min
Duration
15 min
EXTRACTION
Type
EXTRACTION
Details
was extracted with diethyl ether
WASH
Type
WASH
Details
The diethyl ether layer was then washed with water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed by distillation under the reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(=O)C=1C=NC=CC1NC(C(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.35 g
YIELD: PERCENTYIELD 52%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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